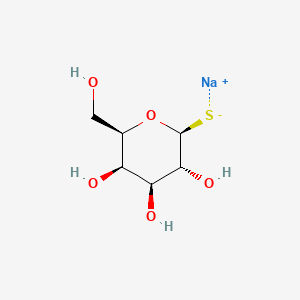

Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has a molecular formula of C13H17O5S, an average mass of 285.337 Da, and a monoisotopic mass of 285.080231 Da .

Molecular Structure Analysis

The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Physical And Chemical Properties Analysis

The compound “(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-(4-methylphenoxy)tetrahydro-2H-pyran-2-thiolate” has a boiling point of 507.2±50.0 °C at 760 mmHg and a flash point of 260.5±30.1 °C . It has a polar surface area of 79 Ų .科学的研究の応用

Thiol-Michael Addition Reaction

The thiol group in 1-thio-β-D-glucose allows diverse chemical reactions, including the thiol-Michael addition reaction . This reaction is a powerful tool in materials chemistry, enabling the creation of complex structures and materials .

Polymerization

1-thio-β-D-glucose can be used in polymerization processes . The thiol group in the compound can react with other molecules to form polymers, which have a wide range of applications in various fields such as materials science and biotechnology .

Analytical and Diagnostic Procedures

1-thio-β-D-glucose can be labeled with technetium-99m for analytical and diagnostic procedures . This makes it a valuable tool in medical imaging and diagnostics .

Substrate for Glucose Oxidase

1-thio-β-D-glucose can be used as a substrate for glucose oxidase . This leads to the production of 1-thio-β-D-gluconic acid , which has potential applications in biochemistry and molecular biology.

Carrier Molecule for Cell Uptake

1-thio-β-D-glucose is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles . This makes it a useful tool in cellular biology and drug delivery systems .

Rheumatoid Arthritis Treatment

Although the biological mechanism is unknown, 1-thio-β-D-glucose sodium salt is used in research and to treat rheumatoid arthritis . This highlights its potential therapeutic applications .

Synthesis of 1-Thio-β-D-gluconic Acid

When used as a substrate for glucose oxidase, 1-thio-β-D-glucose leads to the production of 1-thio-β-D-gluconic acid . This compound has potential applications in various biochemical processes .

Research Tool in Biochemistry

Due to its unique chemical properties, 1-thio-β-D-glucose sodium salt is a valuable tool in biochemical research . It can be used to study various biological processes, including carbohydrate metabolism , and to develop new biochemical techniques .

作用機序

Target of Action

It’s known that thioglycosides, such as 1-thio-beta-d-galactose sodium salt, are often used in research due to their ability to form hydrophilic self-assembled monolayers with metal .

Mode of Action

1-Thio-beta-D-galactose Sodium Salt interacts with its targets by forming a hydrophilic self-assembled monolayer with metal . This interaction stabilizes the lipid bilayer and protects proteins from denaturation .

Biochemical Pathways

The compound’s ability to stabilize lipid bilayers and protect proteins from denaturation suggests it may influence pathways involving membrane-bound proteins or lipid-mediated signaling .

Result of Action

The molecular and cellular effects of 1-Thio-beta-D-galactose Sodium Salt’s action are largely dependent on its role in stabilizing lipid bilayers and protecting proteins from denaturation . This could potentially maintain the integrity of cellular structures and functions under various conditions.

Action Environment

The action, efficacy, and stability of 1-Thio-beta-D-galactose Sodium Salt can be influenced by various environmental factors. For instance, the presence of metal ions could enhance its ability to form hydrophilic self-assembled monolayers .

特性

IUPAC Name |

sodium;(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3+,4+,5-,6+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBZIVFRYLHPT-QEQWBAOXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

![d[Cha4]AVP](/img/structure/B561571.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)